

Montelukast's Influence on Neurogenesis: A Comparative Guide to its Reproducibility

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Compound of Interest

Compound Name: Montelukast

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The potential of the anti-asthmatic drug **montelukast** to stimulate the birth of new neurons (neurogenesis) has garnered significant scientific interest. However, the reproducibility of its effects remains a critical point of discussion among researchers. This guide provides a comprehensive comparison of studies on **montelukast**'s impact on neurogenesis, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to offer clarity to researchers, scientists, and drug development professionals.

Comparative Analysis of Preclinical and Clinical Findings

The effect of **montelukast** on neurogenesis has been investigated in various preclinical models, yielding both promising and conflicting results. These discrepancies appear to be influenced by the specific experimental conditions, such as the age and health status of the animal models. In aged rodents and models of neurodegenerative disease, **montelukast** has been shown to promote neurogenesis and improve cognitive function.[1][2][3][4] Conversely, in young, healthy, or developing brains under normal conditions, some studies report a decrease in cell proliferation in the hippocampus.[5][6] However, even in these latter studies, **montelukast** demonstrated neuroprotective effects under pathological conditions like cranial irradiation.[5][6]

Table 1: Summary of in vivo Studies on Montelukast and Neurogenesis in Rodents

| Study (Year) | Animal Model | Condition | Montelukast Dose & Duration | Key Neurogenesis Findings | Cognitive Outcome |
|-------------------------------|--------------------------------|--|-------------------------------|---|------------------------------------|
| Marschallinger et al. (2015) | Aged rats (20 months) | Aging | 10 mg/kg/day for 6 weeks | ▲ Increased proliferation (PCNA+), survival (BrdU+), and number of immature neurons (DCX+) in the dentate gyrus.[4] | ▲ Improved learning and memory.[2] |
| Michael et al. (2021) | 5xFAD mice (Alzheimer's model) | Alzheimer's Disease | 10 mg/kg/day for 13 weeks | Not explicitly measured, but reduced neuroinflammation. | ▲ Improved cognitive functions.[7] |
| Tassan Mazzocco et al. (2023) | Sprague Dawley rats | Quinolinic acid-induced striatal neurotoxicity | 1 or 10 mg/kg/day for 14 days | Not directly assessed, but reduced astrogliosis and microgliosis. [8][9] | Not assessed. |
| Wen et al. (2018) | Young mice | Normal and Cranial Irradiation (CIR) | 10 mg/kg/day for 14 days | ▼ Decreased proliferation (Ki-67+) in normal conditions. ▲ Increased number of neurons after CIR.[5][6] | Not assessed. |

Legend: ▲ Increase; ▼ Decrease; — No significant change.

In humans, the evidence is still emerging. A pilot study in asthma patients did not find significant cognitive improvements after 8 weeks of treatment.^[10] However, preliminary results from the Phase 2a BUENA clinical trial (NCT03402503) in patients with mild to moderate Alzheimer's disease suggest a cognitive benefit at a high dose of 30 mg twice daily, although no significant effect was observed across all doses.^[11] It is important to note that neuropsychiatric side effects have been associated with **montelukast**, particularly in younger individuals, which underscores the complexity of its action in the central nervous system.^[12]

Experimental Methodologies

To facilitate the replication and critical evaluation of these findings, detailed experimental protocols are crucial.

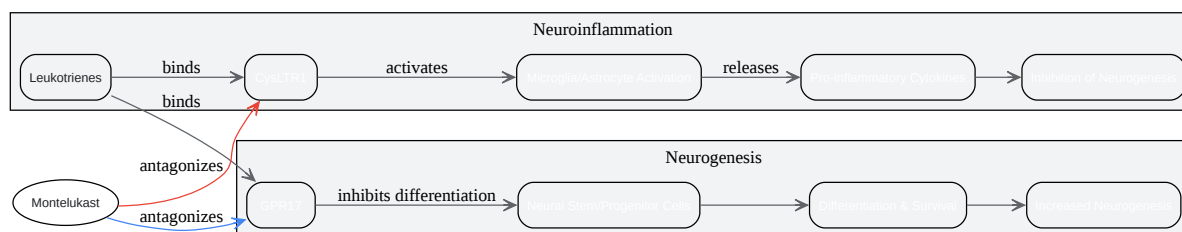
Immunohistochemistry for Neurogenesis Markers

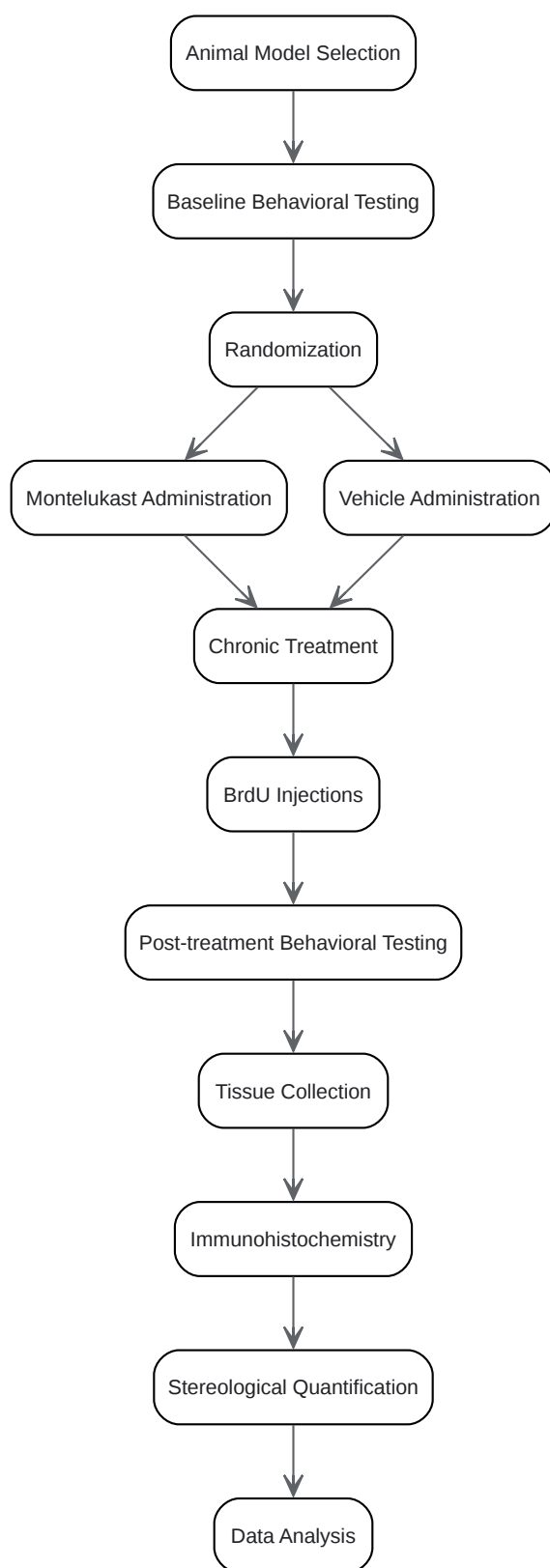
- Objective: To quantify cell proliferation, survival, and differentiation in the dentate gyrus of the hippocampus.
- Protocol:
 - Tissue Preparation: Rodents are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.
 - Sectioning: Coronal sections (typically 40 µm) of the hippocampus are cut using a cryostat or vibratome.
 - Antigen Retrieval: For markers like BrdU, sections are pre-treated with hydrochloric acid to denature DNA.
 - Immunostaining:
 - Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

- Incubation with primary antibodies overnight at 4°C. Common primary antibodies include:
 - Proliferation: Ki-67, Proliferating Cell Nuclear Antigen (PCNA)
 - Survival of new neurons: Bromodeoxyuridine (BrdU) (requires prior BrdU injection)
 - Immature neurons: Doublecortin (DCX)
- Incubation with corresponding fluorescently-labeled secondary antibodies.
- Counterstaining with a nuclear marker like DAPI.
- Imaging and Quantification: Images are acquired using a confocal or fluorescence microscope. Stereological methods are employed to obtain unbiased estimates of the total number of labeled cells in the granule cell layer of the dentate gyrus.

Signaling Pathways Implicated in Montelukast's Action

Montelukast exerts its effects primarily by antagonizing two G-protein coupled receptors: the cysteinyl leukotriene receptor 1 (CysLTR1) and GPR17.[1][8][13] Leukotrienes are pro-inflammatory molecules, and by blocking their receptors, **montelukast** can reduce neuroinflammation, a known inhibitor of neurogenesis.[1][14] The inhibition of GPR17, which is expressed on neuronal lineage cells, is thought to be a key mechanism for promoting neurogenesis.[1][3]





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